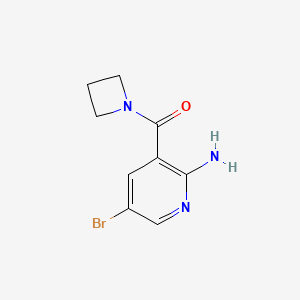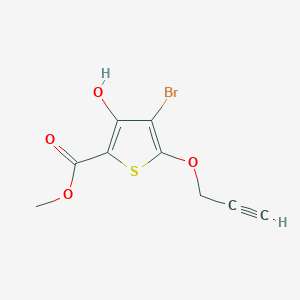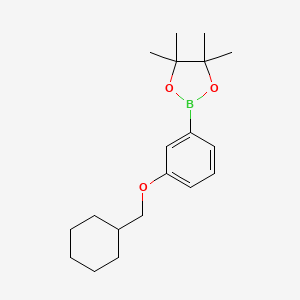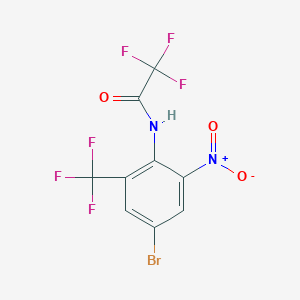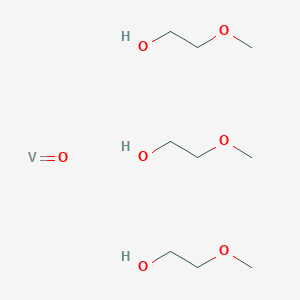
Vanadium, tris(2-methoxyethanolato-O,O')oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is a coordination compound that features vanadium in its +5 oxidation state This compound is characterized by the presence of three 2-methoxyethanolato ligands coordinated to the vanadium center, along with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) typically involves the reaction of vanadium pentoxide (V2O5) with 2-methoxyethanol in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the vanadium pentoxide. The general reaction can be represented as follows:
V2O5+6CH3OCH2CH2OH→2VO(OCH2CH2OCH3)3+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as crystallization or distillation, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The 2-methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxo species, while reduction may produce vanadium(IV) or vanadium(III) complexes.
Scientific Research Applications
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanomaterials.
Biological Studies: Research has explored its potential biological activities, including its role as an insulin-mimetic agent and its effects on cellular processes.
Mechanism of Action
The mechanism of action of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) involves its ability to interact with various molecular targets. In catalytic applications, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates. In biological systems, the compound can mimic the action of insulin by interacting with cellular signaling pathways, potentially influencing glucose metabolism and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Vanadium, tris(2-hydroxyethanolato-O,O’)oxo-(9CI): Similar structure but with hydroxyethanolato ligands.
Vanadium, tris(2-methyl-1-propanolato)oxo-: Features different alkoxy ligands.
Uniqueness
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is unique due to the presence of methoxyethanolato ligands, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other vanadium complexes with different alkoxy or hydroxy ligands.
Properties
Molecular Formula |
C9H24O7V |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-methoxyethanol;oxovanadium |
InChI |
InChI=1S/3C3H8O2.O.V/c3*1-5-3-2-4;;/h3*4H,2-3H2,1H3;; |
InChI Key |
ZQDUJBWGILOQID-UHFFFAOYSA-N |
Canonical SMILES |
COCCO.COCCO.COCCO.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

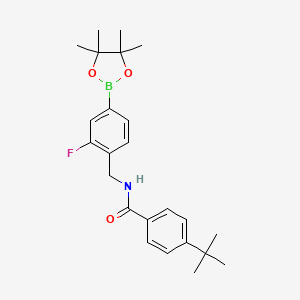
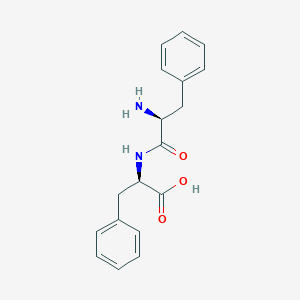
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
